molecular formula C20H15NO B1612233 3-[3-(Benzyloxy)phenyl]benzonitrile CAS No. 893736-89-5

3-[3-(Benzyloxy)phenyl]benzonitrile

Cat. No.: B1612233
CAS No.: 893736-89-5
M. Wt: 285.3 g/mol
InChI Key: CEAPVLJQBVTFMB-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]benzonitrile, also known as 3’-benzyloxy-[1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C20H15NO. This compound is characterized by the presence of a benzyloxy group attached to a biphenyl structure, which is further substituted with a nitrile group. It is commonly used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

The synthesis of 3-[3-(Benzyloxy)phenyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzonitrile with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-[3-(Benzyloxy)phenyl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

3-[3-(Benzyloxy)phenyl]benzonitrile can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)benzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    3-(3-Hydroxyphenyl)benzonitrile: Contains a hydroxy group instead of a benzyloxy group.

    3-(3-Methylphenyl)benzonitrile: Features a methyl group in place of the benzyloxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Biological Activity

3-[3-(Benzyloxy)phenyl]benzonitrile, a compound with significant potential in biochemical research, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique molecular structure, which can influence its biological interactions. The molecular formula is C16H15NOC_{16}H_{15}NO, and it features a benzonitrile moiety that contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group in the structure plays a crucial role in binding to active sites on enzymes and proteins, potentially acting as an inhibitor or modulator of various biochemical pathways.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds structurally related to this compound have shown selective inhibition of MAO-B, a target for neuroprotective agents. For instance, derivatives with similar structures have demonstrated competitive inhibition with IC50 values as low as 0.062μM0.062\,\mu M .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of related compounds. For example, certain derivatives have shown significant anti-neuroinflammatory properties and the ability to protect neuronal cells from oxidative stress . These effects are critical for developing treatments for neurodegenerative diseases like Parkinson's.

3. Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has been evaluated using various assays. Notably, some derivatives exhibited high antioxidant activity (ORAC values), indicating their potential in mitigating oxidative damage in biological systems .

Case Study 1: MAO-B Inhibition

In a study evaluating the MAO-B inhibitory activities of various benzo derivatives, one compound (resembling this compound) displayed potent inhibition with an IC50 value of 0.062μM0.062\,\mu M. This study established a structure-activity relationship indicating that halogen substitutions on the benzyloxy ring enhance MAO-B inhibitory activity .

Case Study 2: Antioxidant and Neuroprotective Effects

A series of benzothiazole derivatives were synthesized and tested for their neuroprotective effects against oxidative stress. One derivative exhibited significant neuroprotection and antioxidant activity, suggesting that similar structural motifs in this compound may confer comparable benefits .

Data Tables

Biological Activity IC50 Value Reference
MAO-B Inhibition0.062μM0.062\,\mu M
Antioxidant Activity (ORAC)2.272.27 Trolox equivalent
Neuroprotective EffectSignificant (exact value not specified)

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPVLJQBVTFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602456
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-89-5
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A degassed mixture of 3-benzyloxy-phenyl bromide (28) (0.2 g, 0.76 mmol), 3-cyanophenylboronic acid (0.223 g, 1.52 mmol), barium hydroxide (0.285 g, 1.67 mmol), Pd(PPh3)4 (0.088 g, 0.076 mmol), DME (5 mL) and H2O (3 mL) was heated (80° C.) for 6 hours with vigorous stirring under an argon atmosphere. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of celite. The filtrate was diluted with brine; the organic phase was separated, dried (MgSO4) and concentrated in vacuo. The residue obtained was purified by flash column chromatography (20% diethyl ether-hexane) to give 75 (0.130 g, 60% yield) as a viscous liquid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
60%

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